molecular formula C8H8FNO2 B13468056 Methyl 3-fluoro-4-methylpicolinate

Methyl 3-fluoro-4-methylpicolinate

Cat. No.: B13468056
M. Wt: 169.15 g/mol
InChI Key: NUIJXMLFFCNJKT-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-methylpicolinate is an organic compound belonging to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom at the third position and a methyl group at the fourth position on the pyridine ring, with a methyl ester functional group at the carboxyl position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-fluoro-4-methylpicolinate typically involves the fluorination of 4-methylpicolinic acid followed by esterification. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common. Catalysts and advanced fluorinating agents are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-fluoro-4-methylpicolinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of 3-fluoro-4-methylpyridine-2-carboxylic acid.

    Reduction: Formation of 3-fluoro-4-methylpyridine-2-methanol.

Scientific Research Applications

Methyl 3-fluoro-4-methylpicolinate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-4-methylpicolinate involves its interaction with specific molecular targets. The fluorine atom’s electronegativity influences the compound’s reactivity and binding affinity to biological molecules. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Methyl 3-chloro-4-methylpicolinate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 3-bromo-4-methylpicolinate: Contains a bromine atom instead of fluorine.

    Methyl 3-iodo-4-methylpicolinate: Contains an iodine atom instead of fluorine.

Uniqueness: Methyl 3-fluoro-4-methylpicolinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom’s small size and high electronegativity make it particularly valuable in medicinal chemistry for enhancing the metabolic stability and bioavailability of drug candidates.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

methyl 3-fluoro-4-methylpyridine-2-carboxylate

InChI

InChI=1S/C8H8FNO2/c1-5-3-4-10-7(6(5)9)8(11)12-2/h3-4H,1-2H3

InChI Key

NUIJXMLFFCNJKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C(=O)OC)F

Origin of Product

United States

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